

Application Notes and Protocols: Enhancing NaPF6 Electrolytes with Functional Additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hexafluorophosphate*

Cat. No.: *B108198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for incorporating functional additives into **sodium hexafluorophosphate** (NaPF6) based electrolytes for sodium-ion batteries (SIBs). The strategic use of additives is a cost-effective and highly effective method to improve the electrochemical performance, stability, and safety of SIBs.^{[1][2][3]} This document summarizes the impact of key additives, presents structured data for comparison, and offers detailed experimental protocols for practical implementation in a research setting.

Introduction to Electrolyte Additives in Sodium-Ion Batteries

The electrolyte is a critical component of sodium-ion batteries, facilitating the transport of Na⁺ ions between the cathode and anode.^{[3][4]} The standard electrolyte, typically a solution of NaPF6 in a mixture of organic carbonate solvents, often suffers from issues like unstable solid electrolyte interphase (SEI) formation, electrolyte decomposition, and poor cycling stability.^[5] Additives are introduced in small quantities to the base electrolyte to address these challenges by:

- Forming a stable SEI: Additives can be preferentially reduced or oxidized on the electrode surface to form a robust and stable SEI layer, which prevents further electrolyte decomposition and solvent co-intercalation.^{[1][3][6][7]}

- Improving Interfacial Stability: A stable SEI and cathode electrolyte interphase (CEI) are crucial for long cycle life and high coulombic efficiency.[6][7]
- Enhancing Safety: Some additives can improve the thermal stability of the electrolyte and suppress dendrite growth, thereby enhancing the overall safety of the battery.[8]
- Scavenging Impurities: Certain additives can react with and neutralize harmful impurities like water and HF, which can degrade the electrolyte and electrode materials.[9]

Common Additives for NaPF6 Electrolytes

Several classes of compounds have been successfully employed as additives in NaPF6 electrolytes. This section details the most common and effective ones.

Carbonate-Based Additives

Carbonate additives are widely used due to their excellent compatibility with the base electrolyte and their ability to form effective passivation layers.[1]

- Fluoroethylene Carbonate (FEC): FEC is one of the most effective and commonly used additives in SIBs.[1][6] It is known to form a stable, NaF-rich SEI on the anode surface, which suppresses electrolyte decomposition and improves cycling stability.[6][7][10] The use of FEC has been shown to significantly enhance capacity retention and coulombic efficiency. [1][6][11]
- Vinylene Carbonate (VC): VC is another well-known SEI-forming additive that polymerizes on the electrode surface to create a stable passivation layer.[1][12] This polymeric SEI can effectively prevent solvent decomposition and improve the long-term cycling performance of SIBs.[12][13]
- trans-4,5-Difluoroethylene Carbonate (DFEC): DFEC has emerged as a promising alternative to FEC, demonstrating superior performance in some cases. It contributes to a more stable SEI layer, leading to improved capacity retention, especially at high cycling rates.[6]

Sulfur-Containing Additives

Sulfur-based additives are effective in forming stable SEI and CEI films, contributing to enhanced battery performance.

- 1,3-Propane Sultone (PS): PS is known for its ability to form a stable SEI layer and inhibit gas production, particularly at elevated temperatures.[\[1\]](#) Its decomposition products, including sulfates and bisulfates, contribute to the stability of the SEI film.[\[1\]](#)

Phosphorus-Containing Additives

Phosphorus-based compounds can act as HF scavengers, flame retardants, and film-forming agents.

- Tris(trimethylsilyl) Phosphite (TMSP or TMSPi): TMSP has been investigated as a multifunctional additive. It can form a stable SEI layer by reacting with the decomposition products of carbonate solvents.[\[14\]](#) It also shows potential for improving the stability of both the anode and cathode interfaces.[\[10\]](#)[\[14\]](#)

Boron-Containing Additives

Boron-based additives can enhance ionic conductivity and form stable interfaces.

- Sodium Difluoro(oxalato)borate (NaDFOB): NaDFOB can function as both a salt and an additive.[\[15\]](#)[\[16\]](#) It is known to form a stable SEI and CEI, leading to improved cycling performance and rate capability.[\[7\]](#)[\[15\]](#)[\[16\]](#) It also exhibits good compatibility with various solvents.[\[15\]](#)[\[17\]](#)

Data Presentation: Performance Metrics of Additives

The following tables summarize the quantitative data on the performance of various additives in NaPF₆-based electrolytes.

Table 1: Effect of Carbonate Additives on Cell Performance

Additive (Concentration)	Electrode System	Base Electrolyte	Key Performance Metrics	Reference
5 vol% FEC	Carbon-coated Na3.32Fe2.34(P 2O7)2 / Na	1 M NaClO4 in 1:1 EC:PC	89.6% capacity retention after 1100 cycles at 5C (vs. 82.8% without FEC)	[6]
5% DFEC	Na metal anode	1 M NaPF6 in 1:1 EC:DMC	93.84% capacity retention after ~7000 cycles at 20C	[6]
2 wt% FEC	Na0.44MnO2 / Na	PC	95% capacity retention after 250 cycles	[1][3]
0.5 vol% FEC	Hard Carbon / Na	NaPF6 in PC	Superior capacity retention compared to higher concentrations	[11]
5% VC	FeS@C / Na3V2(PO4)3@ C	1 M NaCF3SO3 in Diglyme	67% capacity retention after 1000 cycles at 0.5C	[1]

Table 2: Effect of Sulfur, Phosphorus, and Boron-Containing Additives on Cell Performance

Additive (Concentration)	Electrode System	Base Electrolyte	Key Performance Metrics	Reference
2 wt% PS	Na(Ni0.4Mn0.4Cu0.1Ti0.1)0.999La0.001O2 / Hard Carbon	1 M NaPF6 in EC:DMC + 2 wt% FEC	Capacity retention increased from 58.7% to 82.0%	[1][2]
2% BSTFA	Na / NVP	0.3 M NaPF6 in EC/PC (1:1 vol%)	92.63% capacity retention after 1955 cycles at 2C	[1][2][3]
2% TMSB	NFM / Na	Not Specified	86.38% capacity retention after 200 cycles at 1C (vs. 72.03% for baseline)	[18]
Not Specified	Na / Na0.44MnO2	Not Specified	Excellent reversible capacity and high rate capability	[15][17]

Experimental Protocols

This section provides detailed protocols for the preparation of NaPF6 electrolytes with additives and the subsequent electrochemical characterization.

Protocol for Electrolyte Preparation

Objective: To prepare a 1 M NaPF6 electrolyte solution in a carbonate solvent mixture with a specified concentration of an additive.

Materials:

- **Sodium hexafluorophosphate** (NaPF6, battery grade, >99.9%)

- Ethylene carbonate (EC, battery grade, anhydrous, <20 ppm H₂O)
- Dimethyl carbonate (DMC, battery grade, anhydrous, <20 ppm H₂O)
- Selected additive (e.g., FEC, VC, PS, TMSP, NaDFOB)
- Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes
- Molecular sieves (optional, for further drying)

Procedure:

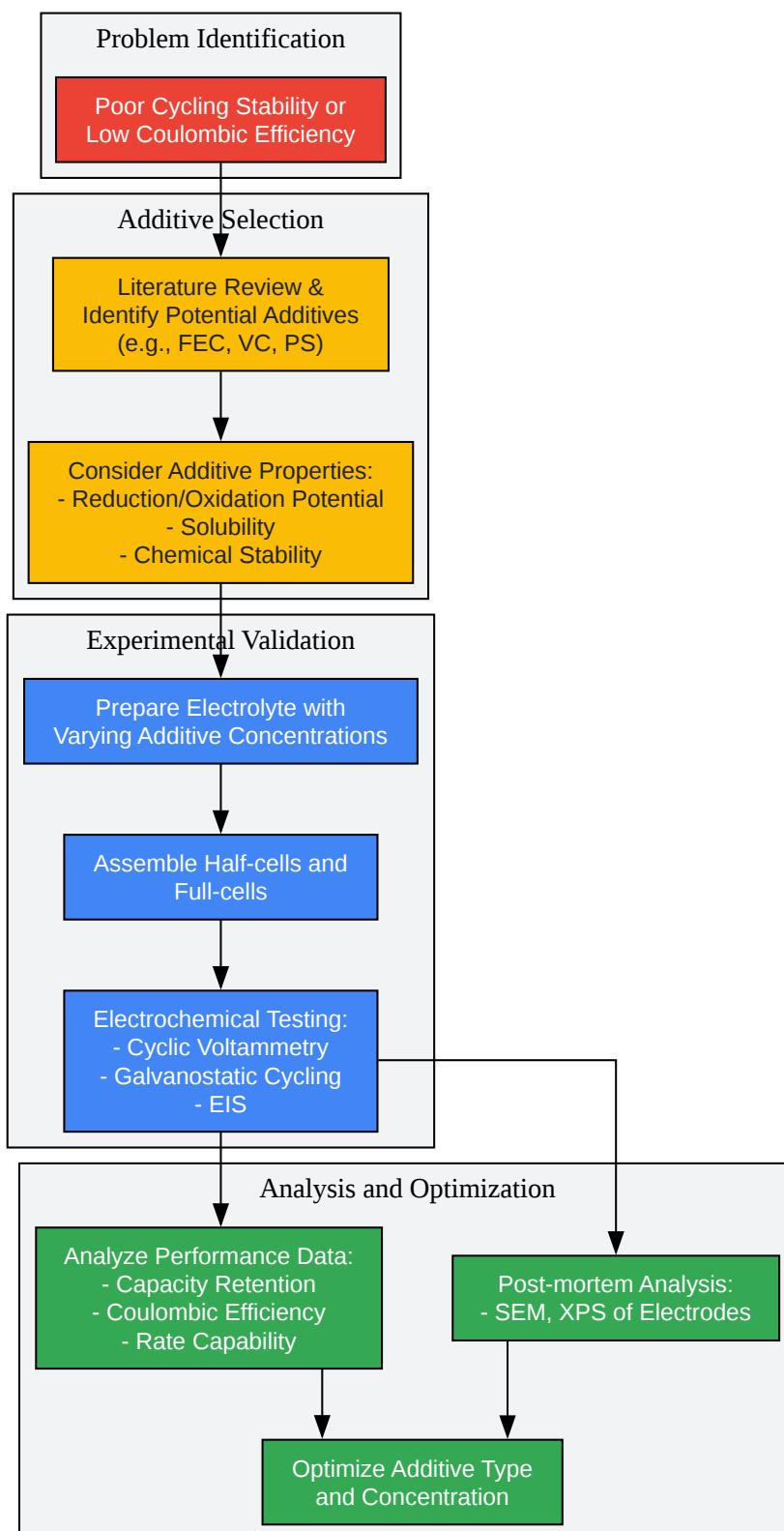
- **Glovebox Environment:** Perform all steps inside an argon-filled glovebox to prevent contamination from moisture and air.
- **Solvent Preparation:** In a volumetric flask, prepare the desired solvent mixture. For a 1:1 (v/v) mixture of EC and DMC, add equal volumes of each solvent.
- **Salt Dissolution:** While stirring the solvent mixture with a magnetic stirrer, slowly add the required amount of NaPF₆ to achieve a 1 M concentration. For example, to prepare 100 mL of 1 M NaPF₆ solution, add 16.79 g of NaPF₆. Continue stirring until the salt is completely dissolved.
- **Additive Incorporation:** Add the desired volume or weight percentage of the additive to the prepared electrolyte solution. For example, for a 2 wt% FEC solution, add 2 g of FEC to 98 g of the 1 M NaPF₆ electrolyte solution. Stir until the additive is fully dissolved and the solution is homogeneous.
- **Drying (Optional):** For ultra-dry electrolytes, the solution can be stored over activated molecular sieves for 24 hours to remove any residual moisture.^[6]
- **Storage:** Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol for Coin Cell Assembly and Electrochemical Testing

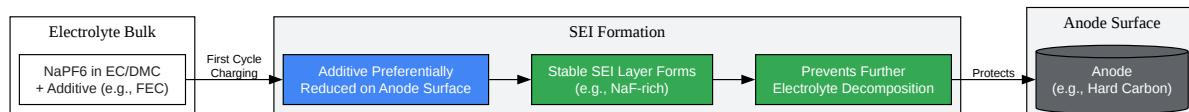
Objective: To assemble a coin cell using the prepared electrolyte and evaluate its electrochemical performance.

Materials:

- Prepared electrolyte with additive
- Anode (e.g., hard carbon) and cathode (e.g., NVPF, NCMFNZO) electrodes
- Separator (e.g., glass fiber)
- Sodium metal foil (for half-cell testing)
- Coin cell components (CR2032 cases, spacers, springs)
- Crimping machine
- Battery cycler/testing system


Procedure:

- **Electrode and Separator Preparation:** Punch out circular electrodes and separators of the appropriate size for the coin cell. Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for 12 hours) before transferring them into the glovebox.
- **Coin Cell Assembly (in Glovebox):**
 - Place the cathode at the bottom of the coin cell case.
 - Add a few drops of the prepared electrolyte to wet the cathode surface.
 - Place the separator on top of the cathode.
 - Add a few more drops of electrolyte to wet the separator.


- Place the anode (or sodium metal for a half-cell) on top of the separator.
- Add a final few drops of electrolyte.
- Place a spacer and a spring on top of the anode.
- Carefully place the top cap on the cell.
- Crimping: Crimp the coin cell using a crimping machine to ensure it is properly sealed.
- Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrodes and separator by the electrolyte.
- Electrochemical Testing:
 - Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to investigate the electrochemical reactions and the formation of the SEI.
 - Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, 1C, 5C) between the specified voltage limits. Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.
 - Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze the changes in the interfacial resistance.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of additives in NaPF₆ electrolytes.

[Click to download full resolution via product page](#)

Caption: Workflow for additive selection and optimization.

[Click to download full resolution via product page](#)

Caption: SEI formation mechanism with an additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Progress on Electrolyte Additives for Sodium Ion Batteries - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. sciepublish.com [sciepublish.com]
- 3. sciepublish.com [sciepublish.com]
- 4. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 5. Sodium Borates: Expanding the Electrolyte Selection for Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inl.elsevierpure.com [inl.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]
- 13. Effect of Vinylene Carbonate Electrolyte Additive on the Process of Insertion/Extraction of Na into Ge Microrods Formed by Electrodeposition [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sodium-difluoro(oxalato)borate (NaDFOB): a new electrolyte salt for Na-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. beyond-battery.com [beyond-battery.com]
- 17. researchgate.net [researchgate.net]
- 18. Stabilizing the cathode–electrolyte interphase and promoting Na⁺ desolvation by a tris(trimethylsiloxy)borate additive for sodium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing NaPF6 Electrolytes with Functional Additives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108198#incorporating-additives-into-sodium-hexafluorophosphate-electrolytes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com